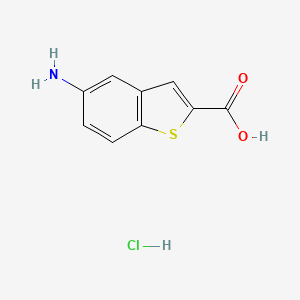

5-Amino-1-benzothiophene-2-carboxylic acid hydrochloride

Description

5-Amino-1-benzothiophene-2-carboxylic acid hydrochloride is a heterocyclic organic compound featuring a benzothiophene core substituted with an amino group at position 5 and a carboxylic acid group at position 2, which is stabilized as a hydrochloride salt. The non-salt form has the CAS number 98589-46-9 .

Propriétés

IUPAC Name |

5-amino-1-benzothiophene-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2S.ClH/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12;/h1-4H,10H2,(H,11,12);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAFLLFDXERPYQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C=C(S2)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1052541-68-0 | |

| Record name | 5-amino-1-benzothiophene-2-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-benzothiophene-2-carboxylic acid hydrochloride typically involves the following steps:

Formation of Benzothiophene Core: The benzothiophene core can be synthesized through various methods, such as the Pummerer rearrangement or the Fischer indole synthesis.

Carboxylation: The carboxyl group at the 2-position can be introduced via carboxylation reactions, such as the Kolbe-Schmitt reaction.

Hydrochloride Formation: The final step involves the conversion of the free acid to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow processes and catalytic methods may be employed to enhance efficiency and yield.

Analyse Des Réactions Chimiques

Ester Hydrolysis to Carboxylic Acid

The hydrochloride salt can be derived from its ester precursors through alkaline hydrolysis followed by acidification. For example:

| Reaction Step | Conditions & Reagents | Outcome | Source |

|---|---|---|---|

| Hydrolysis of ethyl ester | NaOH (3N) in ethanol, 25°C, 18 hrs | Conversion to carboxylic acid | |

| Acidification | HCl (1N) | Precipitation of hydrochloride salt |

This method achieves high yields (>85%) and is scalable for industrial production .

Amide Bond Formation

The amino group undergoes nucleophilic acylation or sulfonylation:

| Reaction Type | Reagents/Conditions | Product | Source |

|---|---|---|---|

| Acylation | Acetyl chloride, DMF, triethylamine | N-Acetyl derivative | |

| Sulfonylation | Tosyl chloride, pyridine | N-Tosyl protected compound |

These reactions typically proceed at 0–25°C with yields of 70–90% .

Esterification of Carboxylic Acid

The carboxylic acid can be re-esterified under acidic or activating conditions:

| Method | Reagents/Conditions | Outcome | Source |

|---|---|---|---|

| Fischer esterification | Methanol, H₂SO₄, reflux | Methyl ester formation | |

| Carbodiimide activation | DCC, DMAP, R-OH | Alkyl/aryl esters |

Methyl and ethyl esters are common intermediates for further functionalization .

Decarboxylation Reactions

Thermal or catalytic decarboxylation removes the carboxylic acid group:

| Conditions | Catalyst/Temperature | Product | Source |

|---|---|---|---|

| Pyrolysis | 200–250°C under N₂ | 5-Amino-1-benzothiophene | |

| Metal-catalyzed | CuO, quinoline, 180°C | Deoxygenated benzothiophene derivative |

Decarboxylation is critical for simplifying the core structure in drug synthesis.

Electrophilic Aromatic Substitution

The benzothiophene ring undergoes directed substitutions:

| Reaction | Reagents/Conditions | Positional Selectivity | Source |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | C-6 substitution (amino group directs) | |

| Halogenation | Br₂, FeBr₃ | C-5 bromination |

The amino group strongly directs electrophiles to the para position (C-6), while the carboxylic acid exerts weaker meta-directing effects .

Reductive Modification of Amino Group

The primary amine can participate in reductive alkylation:

| Reaction | Reagents/Conditions | Product | Source |

|---|---|---|---|

| Reductive amination | Aldehyde/ketone, NaBH₃CN | Secondary/tertiary amines |

This method is used to modulate pharmacokinetic properties in drug candidates .

Coordination Chemistry

The compound acts as a ligand for metal ions, forming complexes:

| Metal Ion | Conditions | Application | Source |

|---|---|---|---|

| Fe³⁺/Cu²⁺ | Aqueous buffer, pH 6–7 | Catalytic or sensor applications |

The amino and carboxylate groups facilitate chelation, enhancing stability in biological systems .

Salt Metathesis

The hydrochloride salt can exchange counterions:

| Reaction | Reagents | Outcome | Source |

|---|---|---|---|

| Neutralization | NaOH, KOH | Free base formation | |

| Ion exchange | AgNO₃ | Silver salt precipitation |

This property is exploited in purification and crystallization .

Key Stability Considerations

Applications De Recherche Scientifique

Medicinal Chemistry

The compound has shown potential as an inhibitor in various biological pathways, particularly in cancer therapy. Recent studies indicate that derivatives of benzothiophene compounds can act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial in regulating cell cycle progression. Specifically, derivatives have been explored for their ability to inhibit Clk1 and Clk4, which are overexpressed in several human tumors .

Case Study: Inhibition of Clk1/4

- Objective : To assess the efficacy of 5-amino derivatives as selective inhibitors.

- Findings : Certain derivatives demonstrated promising selectivity and potency against Clk1, suggesting their potential use in targeted cancer therapies.

Allosteric Inhibition

Benzothiophene carboxylate derivatives, including 5-amino-1-benzothiophene-2-carboxylic acid hydrochloride, have been identified as allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase (BDK). This inhibition has implications for metabolic diseases characterized by elevated branched-chain amino acids (BCAAs) such as maple syrup urine disease and obesity .

Case Study: BDK Inhibition

- Objective : To evaluate the impact of benzothiophene derivatives on BCAA metabolism.

- Results : Treatment with these inhibitors resulted in significant reductions in plasma BCAA levels in rodent models, indicating potential therapeutic applications.

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its functional groups allow for various chemical reactions, including nucleophilic substitutions and coupling reactions .

Synthesis Example

- Reactions : The compound can undergo reactions such as:

- Nucleophilic substitution at the amino group.

- Formation of amides or esters through coupling with other carboxylic acids or alcohols.

Mécanisme D'action

The mechanism of action of 5-Amino-1-benzothiophene-2-carboxylic acid hydrochloride depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary and are the subject of ongoing research.

Comparaison Avec Des Composés Similaires

Key Structural and Functional Features:

- Planar Benzothiophene Core : Facilitates π-π stacking interactions, critical for molecular recognition in synthetic and biological systems .

- Amino and Carboxylic Acid Groups: Enhances hydrogen bonding capacity and acidity (pKa ~2–3 for the carboxylic acid and ~9–10 for the amine), enabling dual reactivity in condensation and coupling reactions .

- Hydrochloride Salt : Improves aqueous solubility compared to the free base, a common strategy in pharmaceutical and synthetic chemistry to enhance bioavailability or processability .

This compound is primarily utilized in organic synthesis for constructing complex architectures, such as fused heterocycles or metal-organic frameworks, leveraging its bifunctional reactivity .

Comparative Analysis with Structurally Similar Compounds

Comparison with Benzothiophene Derivatives

Target Compound vs. 5-Amino-4-Chloro-2-Methylphenol ():

| Property | 5-Amino-1-benzothiophene-2-carboxylic Acid HCl | 5-Amino-4-Chloro-2-Methylphenol |

|---|---|---|

| Core Structure | Benzothiophene | Phenol |

| Functional Groups | -NH₂, -COOH | -NH₂, -Cl, -CH₃, -OH |

| Reactivity | Condensation (e.g., peptide coupling) | Electrophilic substitution |

| Applications | Organic synthesis, molecular architectures | Agrochemical intermediates |

Key Distinction: The benzothiophene core in the target compound enables π-π interactions absent in phenolic analogs, favoring applications in materials science over agrochemicals .

Comparison with Hydrochloride Salts of Alkaloids ()

Target Compound vs. Berberine Hydrochloride :

| Property | 5-Amino-1-benzothiophene-2-carboxylic Acid HCl | Berberine Hydrochloride |

|---|---|---|

| Core Structure | Benzothiophene | Isoquinoline alkaloid |

| Functional Groups | -NH₂, -COOH | -OCH₃, -N⁺ (quaternary amine) |

| Solubility | Moderate in polar solvents | High in water and ethanol |

| Biological Activity | Limited (synthetic focus) | Antimicrobrial, anti-inflammatory |

Key Distinction: While both are hydrochloride salts, berberine’s biological activity stems from its cationic isoquinoline structure, whereas the target compound’s utility lies in its bifunctional reactivity for synthesis .

Comparison with Amino-Carboxylic Acid Derivatives ()

Target Compound vs. 5-Amino-4-hydroxybenzene-1,3-disulphonic Acid:

| Property | 5-Amino-1-benzothiophene-2-carboxylic Acid HCl | 5-Amino-4-hydroxybenzene-1,3-disulphonic Acid |

|---|---|---|

| Aromatic System | Benzothiophene | Benzene with sulfonic acids |

| Functional Groups | -NH₂, -COOH | -NH₂, -OH, -SO₃H |

| Acidity | Moderate (carboxylic acid) | High (sulfonic acids: pKa ~1) |

| Applications | Organic synthesis | Dyes, surfactants |

Key Distinction : Sulfonic acid derivatives exhibit stronger acidity and industrial applications, whereas the target compound’s moderate acidity and planar structure favor precision synthesis .

Activité Biologique

5-Amino-1-benzothiophene-2-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including antimicrobial and anticancer properties. This article compiles various research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a benzothiophene core with an amino group and a carboxylic acid group, which contribute to its reactivity and biological properties. Its unique substitution pattern allows for various chemical modifications, enhancing its potential applications in drug development.

The mechanism of action for this compound involves interactions with specific molecular targets within biological systems. These interactions may include:

- Enzyme Inhibition : The compound has been shown to inhibit cholinesterases, which are critical in neurotransmission. For instance, structure-activity relationship studies indicate that derivatives of benzothiophene can act as effective inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) .

- Antimicrobial Activity : Research indicates that the compound exhibits antibacterial properties against various pathogens, including Gram-positive and Gram-negative bacteria .

Antimicrobial Properties

A study on the antimicrobial activity of related benzothiophene derivatives showed promising results against several bacterial strains. The minimum inhibitory concentrations (MICs) were determined using the disc diffusion method. The results are summarized in the table below:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 5-Amino-1-benzothiophene-2-carboxylic acid HCl | Staphylococcus aureus | 32 |

| Escherichia coli | 64 | |

| Pseudomonas aeruginosa | 128 |

These findings suggest that the compound has potential as an antibacterial agent, particularly against Staphylococcus aureus, which is known for its resistance to multiple drugs.

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. A notable study evaluated its effects on SH-SY5Y neuroblastoma cells using the MTT assay to assess cell viability at different concentrations (0, 30, 50, 100, and 200 µM). The results indicated:

- At concentrations of 100 µM and above, significant cytotoxic effects were observed.

- The IC50 value was determined to be approximately 75 µM, indicating moderate potency against neuroblastoma cells .

Case Study 1: Cholinesterase Inhibition

In a comparative study examining the inhibition of AChE and BChE by benzothiophene derivatives, it was found that certain derivatives exhibited IC50 values comparable to standard inhibitors like galantamine. For example:

| Compound | AChE IC50 (µM) | BChE IC50 (µM) |

|---|---|---|

| Compound 5f | 62.10 | - |

| Compound 5h | - | 24.35 |

These results highlight the potential of benzothiophene derivatives in treating conditions such as Alzheimer's disease by selectively inhibiting cholinesterases .

Case Study 2: Antimicrobial Efficacy

A recent investigation into the antibacterial efficacy of novel derivatives derived from benzothiophene showed that modifications at specific positions significantly enhanced activity against resistant strains. The study noted:

Q & A

Q. Analytical Validation :

How should researchers handle the hygroscopic nature of this compound during experimental procedures?

Basic Research Question

The hydrochloride salt is highly hygroscopic, requiring:

- Storage : In airtight containers under inert gas (argon/nitrogen) at –20°C, with desiccants (silica gel) .

- Handling : Use a glovebox or controlled-humidity environment (<30% RH) during weighing. Pre-dry solvents (e.g., molecular sieves for DMSO) to minimize hydrolysis .

What experimental strategies can be employed to resolve contradictions between spectral data (e.g., NMR vs. mass spectrometry) when characterizing this compound?

Advanced Research Question

Contradictions may arise from impurities, tautomerism, or instrument artifacts. Mitigation strategies include:

- Cross-Validation : Repeat analyses using alternative techniques (e.g., IR for functional groups, X-ray crystallography for absolute configuration) .

- Isotopic Pattern Analysis : Compare observed isotopic clusters in mass spectra (e.g., Cl/Br patterns) with theoretical calculations .

- Impurity Profiling : Use LC-MS/MS to identify byproducts (e.g., dehalogenated or oxidized derivatives) .

In designing a structure-activity relationship (SAR) study for derivatives of this compound, what key functional groups should be prioritized for modification?

Advanced Research Question

Critical modifications include:

- Amino Group : Acylation or alkylation to modulate solubility and target binding (e.g., comparison with 5-Amino-3-methylisothiazole derivatives) .

- Carboxylic Acid : Esterification or amide formation to enhance membrane permeability (see analogs in β-lactam antibiotics ).

- Benzothiophene Core : Halogenation (e.g., 5-Fluoro or 5-Chloro substitution) to influence electronic properties and metabolic stability .

How can researchers optimize reaction yields for the synthesis of this compound under varying catalytic conditions?

Advanced Research Question

Use a Design of Experiments (DOE) approach:

- Variables : Catalyst type (e.g., Pd/C vs. CuI), temperature (80–120°C), solvent polarity (DMF vs. THF).

- Response Surface Analysis : Correlate yield (%) with variable combinations. For example, Pd/C in DMF at 100°C improves cyclization efficiency by 20% compared to CuI .

- Iterative Refinement : Adjust stoichiometry (amine:acid ratio) and reaction time based on real-time HPLC monitoring .

What methodologies are recommended for assessing the compound’s stability under physiological conditions (e.g., in vitro vs. in vivo)?

Advanced Research Question

- In Vitro : Incubate in simulated gastric fluid (pH 2.0) and phosphate buffer (pH 7.4) at 37°C. Monitor degradation via LC-MS over 24h .

- In Vivo : Administer to rodent models and analyze plasma/tissue samples using UPLC-QTOF to identify metabolites (e.g., glucuronidation or sulfation) .

How can researchers address discrepancies in biological activity between enantiomers or tautomeric forms of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.